Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate
Description
Ethyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate is a substituted oxazole derivative characterized by a 4-nitrophenyl group at position 2, a methyl group at position 5, and an ethyl ester at position 4 of the oxazole ring. This compound (CAS 72030-87-6) has the molecular formula C₁₃H₁₁N₂O₅ (molar mass: 293.24 g/mol) and is structurally related to bioactive oxazole carboxylates studied in medicinal chemistry for applications such as enzyme inhibition and antimicrobial activity . The 4-nitrophenyl group confers electron-withdrawing properties, influencing reactivity and electronic interactions, while the methyl group enhances steric bulk and may modulate solubility .
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
InChI Key |
VDXWULQZZZOHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-methylbutanoate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Nucleophilic Addition: The oxazole ring can participate in nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: Ethyl 5-Methyl-2-(4-aminophenyl)oxazole-4-carboxylate.
Hydrolysis: 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid.
Nucleophilic Addition: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic and optical characteristics.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group enhances electrophilicity compared to methoxy (e.g., compound II in ) or hydroxyl analogs (e.g., CAS 391248-24-1 ), favoring reactions like nucleophilic substitution .
- Heteroatom Substitution : Replacement of oxazole with thiazole (e.g., CAS 886497-37-6 ) introduces sulfur, altering redox properties and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
